2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid
Description
2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid (CAS: 2044713-62-2) is a substituted imidazole derivative characterized by a 1-methyl group, a carboxylic acid moiety at position 4, and an aminomethyl substituent at position 2. Its molecular formula is C₅H₉Cl₂N₃O₂ (as the dihydrochloride salt) with a molecular weight of 214.05 g/mol . The compound’s structure combines hydrophilic (carboxylic acid, aminomethyl) and hydrophobic (methyl) groups, making it a versatile intermediate in medicinal chemistry for targeting enzymes or receptors requiring both polar and non-polar interactions.
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(aminomethyl)-1-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c1-9-3-4(6(10)11)8-5(9)2-7/h3H,2,7H2,1H3,(H,10,11) |
InChI Key |
SCBXCYHMGSGMIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an aminomethyl-substituted precursor with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The imidazole ring can also participate in coordination with metal ions, affecting enzymatic activities and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Imidazole Derivatives
Substituent Effects on Physicochemical Properties
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Aminomethyl vs. Acetyl (Position 2): The aminomethyl group in the target compound enhances water solubility and hydrogen-bonding capacity compared to the acetyl group in , which introduces steric hindrance and reduces basicity .
- 1-Methyl vs. 1-Phenyl/1-Pyrimidinyl: The 1-methyl group minimizes steric hindrance, while bulkier substituents like phenyl () or pyrimidinyl () increase lipophilicity and may improve receptor binding in hydrophobic pockets .
- Carboxylic Acid Position: The 4-carboxylic acid group (common across analogs) ensures ionization at physiological pH, promoting solubility and ionic interactions with targets.
Pharmacological Implications
Angiotensin II Receptor Antagonists ():
Imidazole derivatives like CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid) highlight the importance of substituents in biological activity. While the target compound lacks a tetrazole or biphenyl group, its aminomethyl and carboxylic acid groups may enable interactions with similar targets (e.g., angiotensin receptors) through hydrogen bonding and charge interactions .
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